3',5'-Diiodo-D-thyronine

Chiral quality control Stereochemical identity Enantiomeric purity

3',5'-Diiodo-D-thyronine (D-3,5-T2; CAS 5563-89-3) is the synthetic D-stereoisomer of the iodothyronine class, bearing two iodine atoms at the 3' and 5' positions of the inner (tyrosyl) ring of the thyronine backbone. Unlike the naturally occurring L-3,5-diiodothyronine (L-3,5-T2; CAS 1041-01-6), which is an endogenous metabolite of thyroid hormones T4 and T3 with documented thyromimetic and mitochondrial activities, the D-enantiomer is exclusively synthetic and is distinguished by its opposite optical rotation ([α]D20 −27.1° for D-form vs +26° for L-form).

Molecular Formula C₁₅H₁₃I₂NO₄
Molecular Weight 525.08
Cat. No. B1153418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Diiodo-D-thyronine
Synonyms(R)-2-Amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)phenyl)propanoic Acid;  O-(4-Hydroxy-3,5-diiodophenyl)-D-tyrosine;  3-[p-(4-Hydroxy-3,5-diiodophenoxy)phenyl]-D-alanine
Molecular FormulaC₁₅H₁₃I₂NO₄
Molecular Weight525.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Diiodo-D-thyronine (D-3,5-T2) – Stereochemical Identity and Compound Class Position for Research Procurement


3',5'-Diiodo-D-thyronine (D-3,5-T2; CAS 5563-89-3) is the synthetic D-stereoisomer of the iodothyronine class, bearing two iodine atoms at the 3' and 5' positions of the inner (tyrosyl) ring of the thyronine backbone [1]. Unlike the naturally occurring L-3,5-diiodothyronine (L-3,5-T2; CAS 1041-01-6), which is an endogenous metabolite of thyroid hormones T4 and T3 with documented thyromimetic and mitochondrial activities, the D-enantiomer is exclusively synthetic and is distinguished by its opposite optical rotation ([α]D20 −27.1° for D-form vs +26° for L-form) [1][2]. The compound has an empirical formula C₁₅H₁₃I₂NO₄, molecular weight 525.08 g/mol, and decomposes at 256–265°C [1]. Its primary utility lies in stereochemical reference applications, synthetic intermediate pathways, and chiral selectivity studies rather than as a direct bioactive replacement for L-3,5-T2.

Why 3',5'-Diiodo-D-thyronine Cannot Be Substituted by L-3,5-T2 or Other Iodothyronines Without Experimental Validation


Stereochemistry is a critical determinant of biological activity in the iodothyronine class. The D- and L-enantiomers of thyroid hormones are not pharmacologically interchangeable: D-T3 (the D-enantiomer of triiodothyronine) exhibits only 1–10% of the pituitary TSH-suppressive activity of L-T3 in vivo and in vitro [1], while D-T4 (dextrothyroxine) displays approximately one-third to one-fifth the cholesterol-lowering potency of L-T4 but with markedly reduced metabolic side effects [2][3]. The D-isomer of 3,5-diiodothyronine is not detected as an endogenous metabolite in mammalian systems and lacks the extensive pharmacological characterization available for L-3,5-T2 (which has documented TRα1/TRβ1/TRβ2 EC₅₀ values of 0.8, 0.79, and 0.1 µM, respectively, in cell-free assays ). Consequently, substituting D-3,5-T2 for L-3,5-T2—or for any other iodothyronine—in a biological assay without stereochemical validation would introduce an uncharacterized variable, potentially confounding receptor-binding, mitochondrial, or metabolic readouts.

Quantitative Differential Evidence for 3',5'-Diiodo-D-thyronine vs. L-3,5-T2 and Related Iodothyronines


Optical Rotation: Definitive Chiral Identity Verification vs. L-3,5-Diiodothyronine

3',5'-Diiodo-D-thyronine exhibits a specific optical rotation of [α]D20 −27.1° (c = 1 in 1N alcoholic HCl:alcohol, 1:2 by volume), which is opposite in sign and comparable in magnitude to the L-isomer value of [α]D22 +26° (c = 1.06 in 1N HCl:alcohol, 1:2) [1]. This ~53° absolute difference in specific rotation provides an unambiguous, instrumentally accessible physicochemical parameter for distinguishing the D-enantiomer from the L-enantiomer and from the racemic DL-mixture (which would show no net optical rotation). The British Pharmacopoeia and early synthetic literature recognize this parameter as a primary identity criterion [1]. An LC-MS/MS chiral separation method using a CROWNPAK® CR-I (+) column achieves enantiomeric resolution (Rs) of 2.39–4.52 and chiral selectivity (α) of 1.14–1.37 for D- and L-thyronines, with detection limits of 8.2–57.7 ng/mL [2], enabling sensitive quantification of chiral impurity profiles.

Chiral quality control Stereochemical identity Enantiomeric purity Pharmacopoeial characterization

Melting Point and Thermal Decomposition: Differential Solid-State Identity for Batch Release QC

The D-isomer decomposes at 265°C (Elks & Waller, 1952) or 256°C (Harington), compared with the L-isomer which decomposes at 256°C for the free base and melts at 235–240°C for the hydrochloride salt [1]. The DL-racemate decomposes at 256–257°C [1]. Vendor specifications for L-3,5-T2 consistently report melting points of 239–241°C or 255–260°C (decomp.) depending on source and salt form [2], while the D-isomer from commercial sources is listed at 265°C (decomp.) . This 9–26°C differential in decomposition temperature between D- and L-forms (depending on which literature values are compared) provides a straightforward thermal analysis QC parameter.

Quality control Batch release testing Thermal analysis Solid-state characterization

Reduced Thyromimetic Potency: Class-Level Stereochemical Inference for TSH Suppression and Receptor-Mediated Activity

No direct head-to-head biological comparison of D-3,5-T2 vs. L-3,5-T2 has been published in the peer-reviewed literature. However, a strong class-level inference can be drawn from the well-characterized D-T3/L-T3 pair. D-T3 exhibits only 1–10% of the activity of L-T3 in decreasing serum TSH and T4 parameters in rats, with a no-effect dose for TSH suppression of 0.1 mg/kg for D-T3 compared with <0.01 mg/kg for L-T3 (>10-fold difference) [1]. In the tadpole metamorphosis assay, D-T3 had ~50% and D-T4 had ~33% the activity of their respective L-forms [2]. Clinically, dextrothyroxine (D-T4) lowers serum cholesterol with approximately 1/5 the potency of L-T4 but with only 1/10–1/20 the metabolic effect [3]. By extrapolation, D-3,5-T2 is expected to show substantially reduced (likely ≤10%) thyromimetic potency compared with L-3,5-T2 at canonical thyroid hormone receptors and on the hypothalamic-pituitary-thyroid (HPT) axis. The L-isomer's well-established EC₅₀ values at TRα1 (0.8 µM), TRβ1 (0.79 µM), and TRβ2 (0.1 µM) provide the baseline against which the D-isomer's lower affinity can be predicted.

Stereospecific pharmacology TSH suppression Thyroid hormone receptor Differential potency

Validated Synthetic Intermediate for D-T3: Unique Upstream Precursor Role in Chiral API Synthesis

US Patent 3,157,574 (1964) explicitly describes D-3,5-diiodothyronine as the starting material for the synthesis of D-3,5,3'-triiodothyronine (D-T3) via slow iodination in an ammonia/methanol mixture with iodine in potassium iodide solution [1]. The crude D-T3 product is purified by hot filtration in 2N HCl followed by chromatographic separation on kieselguhr using 20% chloroform in n-butanol equilibrated with 0.5N NaOH. The resulting D-T3 was claimed as the active ingredient in antihypocholesterolemic pharmaceutical compositions [1]. This synthetic pathway is stereospecific: D-3,5-T2 yields D-T3, whereas L-3,5-T2 would yield L-T3. No analogous patent or published synthetic route uses L-3,5-T2 as the precursor for D-T3. The D-isomer thus occupies a unique niche as the mandatory starting material for research-grade or GMP synthesis of D-T3 and potentially other D-iodothyronine analogs.

Synthetic intermediate Patent chemistry Chiral API synthesis Process development

Non-Endogenous Identity Enables Metabolic Pathway Dissection Without Endogenous Interference

3,5-Diiodo-L-thyronine is an endogenous metabolite generated from T3 via outer-ring deiodination by type I and type III deiodinases and is detectable in human serum at low nanomolar concentrations (4–200 pM by immunoassay) and at higher tissue levels in rodent models [1][2]. By contrast, there is no evidence that the D-enantiomer occurs endogenously in mammals; it is exclusively a synthetic product [3]. This fundamental difference means D-3,5-T2 can serve as: (i) a negative control in experiments where endogenous L-3,5-T2 effects must be distinguished from exogenous compound effects; (ii) a stereochemical probe to test whether observed biological activities of 3,5-T2 are stereospecific; and (iii) a metabolic stability tracer, since D-amino acid-containing iodothyronines may exhibit altered susceptibility to endogenous deiodinases and aminotransferases compared with their L-counterparts [4]. The D-enantiomer thus enables experimental designs that the ubiquitous presence of endogenous L-3,5-T2 precludes.

Metabolic tracer Negative control Deiodinase substrate specificity Stereochemical probe

Validated Research and Industrial Application Scenarios for 3',5'-Diiodo-D-thyronine


Chiral Reference Standard for Enantioselective LC-MS/MS Quantification of Iodothyronines

D-3,5-T2 serves as a critical chiral reference standard in the validated enantioselective LC-MS/MS method of Lee et al. (2021), which achieves baseline separation of D- and L-iodothyronines with resolution (Rs) values of 2.39–4.52 and detection limits of 8.2–57.7 ng/mL [1]. This method is directly applicable to: (i) quantifying chiral purity of L-3,5-T2 reference standards and pharmaceutical-grade iodothyronines; (ii) detecting D-enantiomer impurities that co-elute with other iodothyronine species under non-chiral conditions; and (iii) stability testing of iodothyronine formulations under acidic stress conditions where racemization may occur [1]. A laboratory establishing an in-house chiral purity method for iodothyronines requires the pure D-enantiomer as the system suitability standard.

Stereochemical Probe in Thyroid Hormone Receptor Structure-Activity Relationship (SAR) Studies

The quantitative SAR framework established by Leeson et al. (1988) for 3,5-diiodo-L-thyronine analogs demonstrated that thyroid hormone receptor binding to intact nuclei is highly sensitive to 3'-substituent modifications, with receptor binding reduced ~10-fold by 3'-acyl derivatives that form intramolecular hydrogen bonds [2]. While this study focused exclusively on L-enantiomers, the D-enantiomer of 3,5-T2 provides the stereochemical reversal probe needed to test whether the chiral center at the alanine moiety contributes additively or synergistically with the 3'-substituent effects. D-3,5-T2 offers a direct test of whether the thyroid hormone receptor's ligand-binding domain shows enantioselectivity independent of the 3'-position substitution pattern.

Negative Control for Mitochondrial Respiration Studies Comparing 3,5-T2 Enantiomers

The landmark finding that L-3,5-T2 stimulates mitochondrial respiration more rapidly than T3 in hepatocytes [3], and that injection of L-3,5-T2 into PTU-treated hypothyroid rats increases isolated liver mitochondrial respiration rates to a greater extent than T3 injection [4], established a canonical non-genomic mitochondrial effect. The D-enantiomer has not been tested in these same mitochondrial respiration assays. A paired experiment comparing D-3,5-T2 vs. L-3,5-T2 in the isolated perfused liver or isolated mitochondrial preparation would determine whether the rapid respiratory stimulation is stereospecific—a critical mechanistic question that remains unanswered in the published literature. D-3,5-T2 is the essential reagent for this experiment.

Starting Material for GMP Synthesis of D-T3 and D-Iodothyronine Analogs

Per US Patent 3,157,574 (Heming & Holtkamp, 1964), D-3,5-diiodothyronine is the mandatory starting material for the stereospecific synthesis of D-3,5,3'-triiodothyronine (D-T3) via controlled iodination in ammonia/methanol [5]. This synthetic route is the only published method that directly yields enantiopure D-T3 from a commercially available D-iodothyronine precursor. For contract research organizations and pharmaceutical development groups synthesizing D-iodothyronine-based candidates for hypercholesterolemia or metabolic indications, D-3,5-T2 is an irreplaceable intermediate. The patent-specified purification protocol—hot 2N HCl filtration followed by kieselguhr chromatography with CHCl₃/n-BuOH/0.5N NaOH—provides a validated process starting point.

Quote Request

Request a Quote for 3',5'-Diiodo-D-thyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.